

Standard Protocol for the Synthesis and Purification of Advantame (E 696)

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advantame, designated by the E number **E 696**, is a high-intensity artificial sweetener and flavor enhancer. Chemically, it is N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L- α -aspartyl]-L-phenylalanine 1-methyl ester. It is synthesized from aspartame and a derivative of isovanillin. This document provides a detailed protocol for the chemical synthesis and purification of Advantame, intended for research and development purposes.

Physiochemical Properties



Property	Value	Reference
Chemical Name	N-[N-[3-(3-hydroxy-4- methoxyphenyl)propyl]-L-α- aspartyl]-L-phenylalanine 1- methyl ester	[1]
CAS Number	714229-20-6	[2]
Molecular Formula	C24H30N2O7	[2]
Molecular Weight	476.52 g/mol	[2]
Appearance	White to yellow powder	[2][3]
Solubility	Very slightly soluble in water, sparingly soluble in ethanol	[2]
Purity Specification	97.0% - 102.0% (anhydrous basis)	[3][4]

Signaling Pathway for Sweet Taste Perception

Advantame, like other sweeteners, elicits a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor on the surface of taste cells in the taste buds. This interaction initiates a downstream signaling cascade, leading to the perception of sweetness.



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Caption: Signaling pathway of Advantame for sweet taste perception.

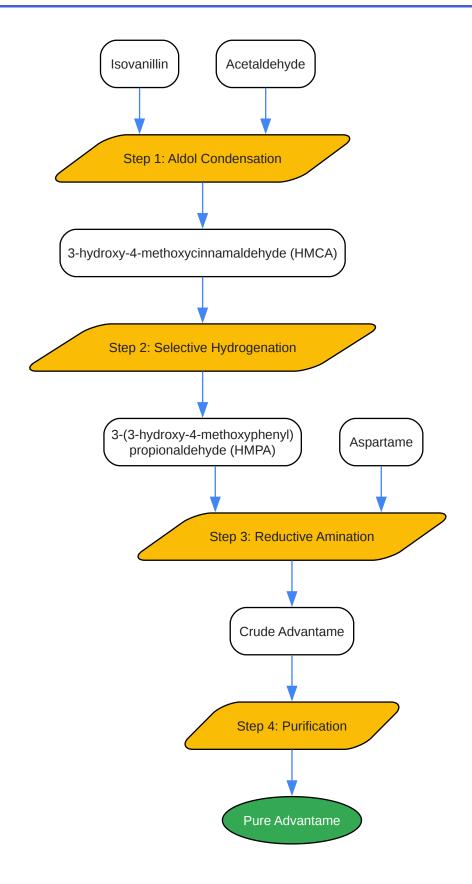


Experimental Protocols

The synthesis of Advantame is a multi-step process that begins with the preparation of key intermediates from isovanillin, followed by reductive amination with aspartame.

Overall Synthesis Workflow





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Caption: Overall workflow for the synthesis of Advantame.



Step-by-Step Synthesis Protocol

This protocol is based on processes described in the scientific literature and patents.[1][3][4]

Step 1: Synthesis of 3-hydroxy-4-methoxycinnamaldehyde (HMCA)

- Dissolve isovanillin (100 g, 0.657 mol) in 600 mL of water containing potassium hydroxide (47.9 g, 0.855 mol).
- Cool the mixture to a temperature between -15°C and 0°C.
- Slowly add acetaldehyde to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture for a specified duration until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).
- Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid) to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to obtain HMCA.

Step 2: Synthesis of 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (HMPA)

- Suspend the synthesized HMCA in a suitable solvent (e.g., methanol).
- Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
- Carry out the hydrogenation reaction under hydrogen pressure (e.g., 50 psi) at room temperature until the selective hydrogenation of the double bond is complete.
- Monitor the reaction progress by techniques like HPLC.
- After the reaction is complete, filter off the catalyst.
- Remove the solvent from the filtrate under reduced pressure to obtain crude HMPA.

Step 3: Reductive Amination of Aspartame with HMPA to form Advantame



- Dissolve aspartame (1.5 equivalents) and HMPA (1 equivalent) in a suitable solvent mixture, such as methanol and water.
- Add a hydrogenation catalyst (e.g., 5% Palladium/carbon).
- Hydrogenate the mixture for approximately 10 hours at around 50 psi pressure.
- Monitor the formation of Advantame using HPLC.

Purification Protocol

- After the reductive amination is complete, filter the reaction mixture to remove the catalyst.[1]
- Concentrate the filtrate at 50°C under vacuum to obtain an oily crude product.[1]
- Dissolve the residue in water and wash with toluene to remove non-polar impurities.[1]
- Extract the aqueous phase with n-butanol.[1]
- Concentrate the n-butanol layer at 50°C under vacuum to get the crude Advantame.[1]
- Recrystallize the crude product from a methanol-water mixture to obtain pure Advantame.[1]
- The final product can be washed with methanol or ethyl acetate.[3][4]
- · Dry the purified crystals under vacuum.

Quantitative Data Summary



Parameter	Value	Reference
Final Product Yield	72%	[1]
Final Product Purity (HPLC)	99.7%	[1]
Advantame Assay	Not less than 97.0% and not more than 102.0% on an anhydrous basis	[2][3]
Water Content	Not more than 5% (Karl Fischer)	[2]
Advantame-acid impurity limit	Not more than 1.0%	[3]
Other related substances limit	Not more than 1.5%	[3]
Residual Methanol Limit	Not more than 500 mg/kg	[4]
Residual Ethyl Acetate Limit	Not more than 500 mg/kg	[4]

Conclusion

The described protocol provides a detailed method for the synthesis and purification of Advantame (**E 696**) for research and development applications. The multi-step synthesis involves an aldol condensation, selective hydrogenation, and reductive amination, followed by a robust purification procedure involving extraction and recrystallization. Adherence to this protocol can yield high-purity Advantame suitable for further scientific investigation.

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